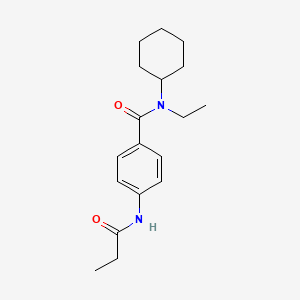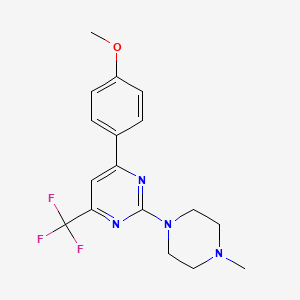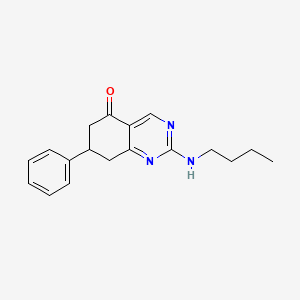![molecular formula C15H13ClN2OS B4235467 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4235467.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally identified as a potential anticancer agent due to its ability to selectively target cancer cells that are dependent on ribosome biogenesis.
Mecanismo De Acción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, which is particularly detrimental to cancer cells that are rapidly dividing and require high levels of protein synthesis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has been found to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, which may contribute to its anticancer activity. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide is its selectivity for cancer cells that are dependent on ribosome biogenesis. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs. However, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has limitations in the lab setting, as it is difficult to synthesize and has poor solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict which cancer cells will be most sensitive to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide. Additionally, there is interest in combining N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide with other anticancer agents to enhance its efficacy and reduce the potential for drug resistance. Finally, there is potential for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide to be used in the treatment of other diseases, such as inflammatory and autoimmune disorders.
Aplicaciones Científicas De Investigación
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on ribosome biogenesis, which is a hallmark of many types of cancer. N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide has been found to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h1-4,7-9,18H,5-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQJCOCLUALHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(2-bromobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4235388.png)

![2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4235399.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4235406.png)
![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)

![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4235440.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4235441.png)


![N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4235456.png)
![5-chloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4235462.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235481.png)